4-nitro-N-phenylbenzene-1-carbonimidoyl chloride
Overview
Description
4-nitro-N-phenylbenzene-1-carbonimidoyl chloride is a chemical compound with the molecular formula C₁₃H₉ClN₂O₂ and a molecular weight of 260.68 g/mol . This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-phenylbenzene-1-carbonimidoyl chloride typically involves the reaction of 4-nitroaniline with phosgene in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-nitroaniline+phosgene→4-nitro-N-phenylbenzene-1-carbonimidoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-phenylbenzene-1-carbonimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products Formed
Substitution: The major products are derivatives where the chloride group is replaced by the nucleophile.
Reduction: The major product is 4-amino-N-phenylbenzene-1-carbonimidoyl chloride.
Oxidation: The products depend on the specific oxidizing agent and conditions used.
Scientific Research Applications
4-nitro-N-phenylbenzene-1-carbonimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-N-phenylbenzene-1-carbonimidoyl chloride involves its interaction with nucleophiles. The chloride group is a good leaving group, making the compound reactive towards nucleophilic attack. This reactivity is exploited in various chemical syntheses and biological studies. The nitro group can also participate in redox reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-phenylbenzamide
- 4-nitro-N-phenylbenzenesulfonamide
- 4-nitro-N-phenylbenzene-1-carboxamide
Uniqueness
4-nitro-N-phenylbenzene-1-carbonimidoyl chloride is unique due to the presence of both a nitro group and a chloride group, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Properties
IUPAC Name |
4-nitro-N-phenylbenzenecarboximidoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-13(15-11-4-2-1-3-5-11)10-6-8-12(9-7-10)16(17)18/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTWGSSFYWLTCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282885 | |
Record name | 4-nitro-n-phenylbenzenecarboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-94-4 | |
Record name | 4-Nitro-N-phenylbenzenecarboximidoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5466-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC28607 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-nitro-n-phenylbenzenecarboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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